1,4-Dioxaspiro[4.5]decane-2-methanol, (R)-

Asymmetric Synthesis Chiral Building Blocks Stereochemistry

(R)-1,4-Dioxaspiro[4.5]decane-2-methanol (CAS 113798-80-4), also referred to as (R)-cyclohexylidene glycerol, is a chiral spiroketal that functions as a protected, enantiomerically pure C3 building block in organic synthesis. Its rigid bicyclic framework, derived from the condensation of cyclohexanone with (R)-glycerol, confers predictable conformational properties that are valuable in stereoselective transformations.

Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
CAS No. 113798-80-4
Cat. No. B037686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dioxaspiro[4.5]decane-2-methanol, (R)-
CAS113798-80-4
Molecular FormulaC9H16O3
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)OCC(O2)CO
InChIInChI=1S/C9H16O3/c10-6-8-7-11-9(12-8)4-2-1-3-5-9/h8,10H,1-7H2/t8-/m1/s1
InChIKeyXUGYZVQSZWPABZ-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (R)-1,4-Dioxaspiro[4.5]decane-2-methanol (CAS 113798-80-4): A Chiral Spirocyclic Building Block for Asymmetric Synthesis


(R)-1,4-Dioxaspiro[4.5]decane-2-methanol (CAS 113798-80-4), also referred to as (R)-cyclohexylidene glycerol, is a chiral spiroketal that functions as a protected, enantiomerically pure C3 building block in organic synthesis . Its rigid bicyclic framework, derived from the condensation of cyclohexanone with (R)-glycerol, confers predictable conformational properties that are valuable in stereoselective transformations [1].

Why (R)-1,4-Dioxaspiro[4.5]decane-2-methanol Cannot Be Simply Substituted with In-Class Analogs


The (R)-enantiomer (CAS 113798-80-4) is not functionally interchangeable with its (S)-enantiomer (CAS 95335-91-4) or the achiral racemate (CAS 4167-35-5). In asymmetric synthesis, the use of a specific enantiomer dictates the stereochemical outcome of downstream products. The opposite enantiomer would lead to the enantiomeric product, which can exhibit profoundly different biological activity, toxicity, or physical properties. Furthermore, substitution with the racemate introduces a 50% impurity of the undesired enantiomer, reducing yield and requiring an additional, often costly, chiral resolution step. Using the wrong building block compromises the stereochemical integrity and, ultimately, the utility of the entire synthetic sequence [1].

Quantitative Differentiation: Head-to-Head Data for (R)-1,4-Dioxaspiro[4.5]decane-2-methanol (CAS 113798-80-4)


Enantiopurity Guarantee: Vendor-Specified Optical Rotation vs. (S)-Enantiomer

The critical distinction between the (R)- and (S)-enantiomers is defined by their opposite optical rotation. Procurement specifications from reputable vendors guarantee the absolute configuration and enantiopurity. For (R)-1,4-Dioxaspiro[4.5]decane-2-methanol (CAS 113798-80-4), the specific optical rotation is [α]²⁰/D +7.8°, c = 2 in chloroform. In contrast, the (S)-enantiomer (CAS 95335-91-4) exhibits an optical rotation of [α]²⁰/D -7.5°, c = 2 in chloroform .

Asymmetric Synthesis Chiral Building Blocks Stereochemistry

Purity and Yield Advantage: Eliminating Chiral Resolution Steps

Using the enantiopure (R)-compound directly, rather than the racemate (CAS 4167-35-5), provides a significant efficiency advantage. The racemate is a 1:1 mixture of (R)- and (S)-enantiomers. In a scenario where a 10 g reaction requires 1 equivalent of the (R)-building block, using the racemate would deliver only 5 g of the desired enantiomer, requiring a chiral resolution step that results in a maximum theoretical yield of 50% from the racemic input. By using the (R)-enantiomer directly, a quantitative yield of the desired intermediate is achieved without this loss [1].

Process Chemistry Chiral Resolution Synthetic Efficiency

Precursor to Enantiomerically Pure Glycerol Derivatives: A Validated Application

The utility of (R)-1,4-Dioxaspiro[4.5]decane-2-methanol is substantiated by its use as a key intermediate in the stereodivergent total synthesis of (R)-(−)- and (S)-(+)-arundic acid, an anti-Alzheimer therapeutic agent. This study successfully employed a related chiral building block strategy, demonstrating the viability of this spirocyclic framework in accessing complex, biologically active molecules with precise stereochemical control [1]. This provides cross-study validation for the compound's role in medicinal chemistry applications.

Drug Synthesis Glycerol Derivatives Chiral Pool

Recommended Application Scenarios for Procuring (R)-1,4-Dioxaspiro[4.5]decane-2-methanol


Stereospecific Synthesis of Pharmaceutical Intermediates

The (R)-enantiomer is the reagent of choice for introducing a protected, chiral glycerol moiety with predictable (R)-stereochemistry into a target molecule. This is essential in the synthesis of enantiopure drug candidates, as demonstrated by its use in the total synthesis of anti-Alzheimer agents [1]. Procurement is driven by the need for a building block that guarantees a specific stereochemical outcome, which racemic or achiral alternatives cannot provide.

Chiral Auxiliary and Ligand Synthesis

This compound serves as a foundational component for constructing more complex chiral ligands and auxiliaries used in asymmetric catalysis. Its rigid spirocyclic structure is a known feature of effective chiral catalysts and auxiliaries [1]. Procuring the (R)-enantiomer enables the systematic study of stereoelectronic effects and the development of new catalytic systems where the absolute configuration is critical for enantioselectivity.

Development of Enantioselective Synthetic Methodologies

Researchers developing new asymmetric reactions often require a reliable source of enantiopure starting materials to test substrate scope and catalyst performance. The (R)-enantiomer provides a well-defined stereochemical probe for evaluating the efficiency of new enantioselective transformations, offering a clear benchmark for measuring diastereoselectivity and enantiomeric excess in novel synthetic methods .

Technical Documentation Hub

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